2,4-Pentanedione, 3-vanillyl- 2,4-Pentanedione, 3-vanillyl-
Brand Name: Vulcanchem
CAS No.: 30881-23-3
VCID: VC19662347
InChI: InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

2,4-Pentanedione, 3-vanillyl-

CAS No.: 30881-23-3

Cat. No.: VC19662347

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

2,4-Pentanedione, 3-vanillyl- - 30881-23-3

Specification

CAS No. 30881-23-3
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione
Standard InChI InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3
Standard InChI Key IFGDRUTWCITGHG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C

Introduction

Chemical Identification and Structural Analysis

Molecular Identity

2,4-Pentanedione, 3-vanillyl- is systematically named 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione, reflecting its IUPAC nomenclature . Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . The compound integrates a vanillyl group (4-hydroxy-3-methoxyphenyl) attached to the central carbon of a pentanedione scaffold, as illustrated in its canonical SMILES representation: CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C .

Structural Features

The vanillyl group confers aromaticity and polarity, while the diketone functionality enhances reactivity. Key structural elements include:

  • Hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, facilitating hydrogen bonding and solubility in polar solvents.

  • Two ketone groups at positions 2 and 4 of the pentanedione chain, enabling nucleophilic additions and coordination chemistry.

Physicochemical Properties

Experimental data from safety sheets and chemical databases reveal the following characteristics :

PropertyValue
Boiling Point375.6°C (760 mmHg)
Flash Point139.9°C
Density1.15 g/cm³
Molecular Weight236.26 g/mol
Partition CoefficientNot available
Vapor PressureNot available

The high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions. The density exceeding 1 g/cm³ aligns with its aromatic and oxygen-rich structure.

Synthesis and Production

General Synthetic Routes

While specific industrial protocols are proprietary, the compound can theoretically be synthesized via condensation reactions between vanillin derivatives and acetylacetone. A plausible pathway involves:

  • Protection of the phenolic -OH group in vanillin to prevent undesired side reactions.

  • Alkylation of acetylacetone with the protected vanillyl intermediate under basic conditions.

  • Deprotection to yield the final product.

Industrial-Scale Manufacturing

Large-scale production likely employs batch reactors with controlled temperature (50–100°C) and pH (8–10) to optimize yield . Post-synthesis purification methods such as distillation or recrystallization ensure high purity, critical for industrial applications.

Reactivity and Chemical Behavior

Functional Group Reactivity

  • Ketone Groups: Susceptible to nucleophilic attacks, enabling the formation of enolates or Schiff bases.

  • Phenolic -OH Group: Participates in acid-base reactions and oxidative coupling.

  • Methoxy Group: Electron-donating effect stabilizes the aromatic ring but limits electrophilic substitution.

Predicted Reactions

  • Oxidation: The diketone moiety may undergo oxidation to form carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Sodium borohydride (NaBH₄) could reduce ketones to secondary alcohols, altering solubility and bioactivity.

  • Substitution: Halogenation at the α-position of diketones is feasible using reagents like bromine (Br₂).

Industrial and Research Applications

Current Uses

Documented applications include :

  • Industrial Intermediate: Utilized in synthesizing pharmaceuticals and specialty chemicals.

  • Analytical Reagent: Potential use in chromatography due to its UV-active aromatic system.

Theoretical Applications

  • Antioxidant Research: The vanillyl group’s radical-scavenging capacity suggests utility in mitigating oxidative stress, though in-vivo studies are absent.

  • Coordination Chemistry: The β-diketone structure could act as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺).

ParameterGuidance
StorageCool, dry, ventilated area
IncompatibilitiesStrong oxidizers, acids
Personal ProtectionGloves, goggles, lab coat

Emergency Measures

  • Spill Management: Absorb with inert material (sand, vermiculite) and dispose of as hazardous waste.

  • Exposure Response: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists.

Regulatory and Environmental Considerations

Environmental Impact

  • Biodegradability: Unlikely to persist due to hydrolyzable ester and ketone groups.

  • Bioaccumulation: Low risk predicted (log P unavailable but polarity suggests limited lipid solubility).

Future Research Directions

  • Biological Activity Studies: In-vitro assays to validate antioxidant and anti-inflammatory potential.

  • Process Optimization: Development of continuous-flow synthesis to enhance yield and sustainability.

  • Material Science Applications: Exploration as a monomer for thermally stable polymers.

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